N-(4-chlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-15(16(20-22-11)12-5-3-2-4-6-12)17(21)19-14-9-7-13(18)8-10-14/h2-10H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQNQJRMQOMHIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chlorophenyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated the anticancer potential of compounds similar to N-(4-chlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide. The mechanisms of action often involve:
- Inhibition of Enzymatic Activity : Compounds with oxazole structures frequently act as enzyme inhibitors, disrupting metabolic pathways in cancer cells.
- Induction of Apoptosis : Research suggests that this compound may induce apoptosis in malignant cells by activating apoptotic pathways.
Case Studies on Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Apoptosis induction |
| 5b | HeLa | 2.41 | Cell cycle arrest |
| 16a | SK-MEL-2 | 0.89 | Caspase activation |
These findings indicate that this compound has a potent effect against various cancer cell lines, particularly breast and cervical cancers .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Studies have shown that oxazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity Data
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 17 | Staphylococcus aureus | 23 |
| 18 | Escherichia coli | 22 |
| Ampicillin | Staphylococcus aureus | 22 |
These results suggest that this compound exhibits significant antimicrobial properties comparable to standard antibiotics like ampicillin .
Other Biological Activities
Research has also highlighted additional biological activities associated with this compound:
Anti-inflammatory Effects
Studies indicate that oxazole derivatives may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Antioxidant Activity
The compound has shown potential antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
Halogen-Substituted Derivatives
- N-(2,4-Difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (II): Replacing 4-chlorophenyl with 2,4-difluorophenyl introduces fluorine atoms, reducing steric bulk but increasing electronegativity. This may alter binding affinity in enzyme inhibition, though halogen size (F vs. Cl) shows minimal impact on potency in some contexts (e.g., maleimide derivatives in monoacylglycerol lipase inhibition) .
- Crystal structures show distinct packing patterns compared to the target compound due to differing dihedral angles .
Electron-Donating vs. Electron-Withdrawing Groups
- N-(4-Ethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide : Substituting chlorine with ethoxy (electron-donating) decreases electrophilicity, which could reduce reactivity in nucleophilic environments. Ethoxy groups may enhance solubility in polar solvents compared to chloro .
- This substitution may improve inhibitory activity in certain contexts .
Physicochemical and Structural Properties
Crystallographic Comparisons
- Packing Interactions : The target compound’s crystal structure (determined via SHELXL) shows intermolecular hydrogen bonds between the carboxamide NH and oxazole oxygen, stabilizing the lattice. In contrast, compound II (difluorophenyl analog) exhibits weaker van der Waals interactions due to smaller fluorine atoms, leading to lower melting points .
- Dihedral Angles: The angle between the oxazole core and 4-chlorophenyl group in the target compound is ~15°, favoring planar conformations.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Predicted using ChemDraw.
Biological Activity
N-(4-chlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, a compound belonging to the oxazole family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a 1,2-oxazole ring, which is known for contributing to various biological activities. The molecular formula is with a molecular weight of approximately 294.305 g/mol. The presence of the 4-chlorophenyl and 5-methyl groups enhances its lipophilicity, which may influence its bioavailability and interaction with biological targets.
Anticancer Properties
Research has indicated that oxazole derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including HeLa (cervical cancer) and NCI-H23 (non-small cell lung cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase due to inhibition of tubulin polymerization .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.08 - 12.07 | Inhibition of tubulin polymerization |
| NCI-H23 | >90% inhibition | Induction of apoptosis |
| HCT-15 (Colon Cancer) | >90% inhibition | Cell cycle arrest |
Anti-inflammatory Activity
This compound has also been evaluated for anti-inflammatory effects. Compounds in this class have shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated models . This suggests a potential role in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components. The introduction of different substituents at the phenyl rings can enhance or reduce activity:
- Chloro Substituent: Enhances lipophilicity and potential binding affinity to targets.
- Methyl Group: Contributes to steric hindrance, which may affect receptor binding.
Case Studies and Research Findings
- Study on Anticancer Activity : A recent study demonstrated that a series of oxazole derivatives showed IC50 values ranging from 0.08 to 12.07 µM against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing anticancer efficacy .
- Anti-inflammatory Mechanism : In an investigation focusing on the anti-inflammatory properties, it was found that certain oxazole derivatives inhibited TNF-alpha release by over 90% at concentrations as low as 10 µM, indicating a strong potential for therapeutic use in inflammatory conditions .
- SAR Analysis : A comprehensive SAR analysis revealed that modifications at specific positions on the oxazole ring could lead to significant changes in biological activity, underscoring the need for targeted design in drug development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-chlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, and how can reaction parameters influence yield and purity?
- Methodology : Cyclocondensation reactions are commonly employed, utilizing β-keto amides and hydroxylamine derivatives under anhydrous conditions. Key parameters include temperature (80–100°C), solvent selection (DMF or THF), and catalysts like p-toluenesulfonic acid. Stepwise purification via column chromatography (ethyl acetate/hexane gradients) improves yields to ~72% .
- Optimization : Monitor reaction progress using TLC and adjust stoichiometry (1:1.2 molar ratio of precursors) to minimize byproducts.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Techniques :
- ¹H/¹³C NMR : Identify oxazole protons (δ 6.8–7.2 ppm) and aromatic protons (δ 7.3–8.1 ppm, splitting patterns indicate substitution).
- IR Spectroscopy : Confirm carboxamide formation (C=O stretch ~1680 cm⁻¹).
- HRMS : Verify molecular ion peak (C₁₇H₁₃ClN₂O₂ requires m/z 324.0668) .
Q. How should researchers design initial biological activity assays for this compound?
- Protocols :
- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against S. aureus and E. coli (0.5–128 μg/mL).
- Antifungal Assays : Agar diffusion with Candida albicans.
- Controls : Include ciprofloxacin (bacteria) and fluconazole (fungi) .
Advanced Research Questions
Q. What crystallographic strategies resolve the 3D structure of this compound, and how does molecular packing affect its properties?
- Techniques : Single-crystal X-ray diffraction (SCXRD) at 100 K with MoKα radiation (λ = 0.71073 Å). Key findings:
- Space Group : P2₁/c (common for similar compounds).
- Hydrogen Bonding : N-H···O=C interactions (2.08 Å) stabilize crystal lattice.
- π-π Stacking : 3.4–3.6 Å distances between phenyl rings reduce solubility .
Q. How do substituent electronic effects modulate reactivity in nucleophilic aromatic substitution (SNAr)?
- Analysis :
- Hammett Studies : Para-chloro groups enhance ring activation (σ = +0.23), accelerating SNAr with amines.
- DFT Modeling : LUMO localization at oxazole-C4 drives reactivity. Meta-substituted analogs show 18% slower reaction rates .
Q. How can contradictions between computational predictions and experimental fluorescence quantum yields be resolved?
- Approach :
- Experimental : Measure fluorescence in degassed ethanol (λex = 310 nm) using quinine sulfate (Φ = 0.55) as a reference.
- Computational Refinement : Include polarizable continuum models (PCM) for solvent effects and TD-DFT for excited-state dynamics. Calibrate against experimental data to reduce discrepancies .
Data Contradiction Analysis
Q. What experimental and computational strategies reconcile discrepancies in reported antimicrobial potency across studies?
- Resolution :
- Replicate Assays : Standardize inoculum size (1–5 × 10⁵ CFU/mL) and incubation time (18–24 hrs).
- Structure-Activity Comparison : Compare MIC values with structural analogs (e.g., methoxy vs. chloro derivatives) to identify substituent-dependent trends .
Methodological Tables
| Parameter | Synthesis Optimization | Biological Assay |
|---|---|---|
| Temperature | 80–100°C | 37°C (microbial growth) |
| Solvent | DMF/THF | Mueller-Hinton broth |
| Key Analytical Tool | HRMS | Microplate reader (OD600) |
| Crystallographic Data | Values |
|---|---|
| Space Group | P2₁/c |
| π-π Stacking Distance | 3.4–3.6 Å |
| Hydrogen Bond Length (N-H···O=C) | 2.08 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
